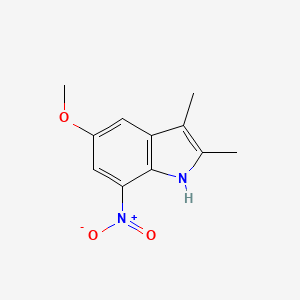

5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Modern Organic Synthesis

Indole derivatives are of paramount importance in modern organic synthesis due to their wide-ranging applications. They are integral components in many pharmaceuticals, agrochemicals, and materials. The indole nucleus can be found in a multitude of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The versatility of the indole ring allows for its participation in a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

The synthesis of indole derivatives has been a central theme in organic chemistry for over a century, with classic methods like the Fischer, Bischler, and Reissert indole syntheses being continuously refined and new, more efficient synthetic routes being developed. chim.it Modern synthetic strategies often focus on the direct functionalization of the indole core, employing techniques such as C-H activation and cross-coupling reactions to introduce a wide range of substituents with high precision and efficiency. chim.it

Research Context and Relevance of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole

5-Methoxy Group: The methoxy (B1213986) group at the 5-position is an electron-donating group, which increases the electron density of the benzene (B151609) portion of the indole ring. This activation can influence the regioselectivity of further electrophilic substitution reactions.

2,3-Dimethyl Groups: The methyl groups on the pyrrole (B145914) ring can enhance the lipophilicity of the molecule and may introduce steric effects that can influence its reactivity and interaction with biological targets.

7-Nitro Group: The nitro group at the 7-position is a strong electron-withdrawing group. Its presence is expected to significantly modulate the electronic properties of the indole ring, potentially influencing its reactivity and spectroscopic characteristics. The nitro group can also serve as a handle for further synthetic transformations, for example, reduction to an amino group.

The combination of electron-donating and electron-withdrawing groups on the same indole nucleus makes this compound an interesting target for studying the interplay of these electronic effects on the chemical and physical properties of the indole system. A plausible synthetic route to this compound would involve the nitration of the precursor, 5-methoxy-2,3-dimethyl-1H-indole. The directing effects of the existing methoxy and alkyl groups would be a key consideration in such a synthesis.

Scope and Objectives of Academic Investigations into the Chemical Compound

Given the lack of specific literature, any academic investigation into this compound would likely begin with its synthesis and characterization. The primary objectives of such research would be to:

Develop a reliable synthetic route: This would likely involve the optimization of the nitration of 5-methoxy-2,3-dimethyl-1H-indole, with a focus on achieving good yield and regioselectivity.

Conduct thorough spectroscopic characterization: This would include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to unequivocally confirm the structure of the compound.

Investigate its chemical reactivity: Studies could explore the reactivity of the indole ring and the nitro group, for instance, through reduction of the nitro group or further substitution on the indole nucleus.

Explore potential applications: Based on the known biological activities of other nitro- and methoxy-substituted indoles, preliminary studies could be undertaken to assess the potential of this compound in areas such as medicinal chemistry or materials science.

A comprehensive study of this compound would contribute to a deeper understanding of the structure-property relationships in polysubstituted indole systems.

Data on Related Indole Derivatives

To provide context for the potential properties of this compound, the following table presents data for some related, documented indole derivatives.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Relevance |

| 5-Methoxy-7-nitro-1H-indole | 10553-10-3 | 192.17 | Shares the 5-methoxy and 7-nitro substitution pattern on the indole core. |

| 5-Methoxy-2,3-dimethyl-1H-indole | Not available | 175.23 | The likely precursor for the synthesis of the title compound. |

| 2,3-Dimethyl-1H-indole | 91-55-4 | 145.20 | A basic dimethylated indole structure. |

| 5-Methoxy-1H-indole | 1006-94-6 | 147.18 | A common building block in indole synthesis. prepchem.com |

| 5-Nitro-1H-indole | 6146-52-7 | 162.15 | An indole with a nitro group at a different position. |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5-methoxy-2,3-dimethyl-7-nitro-1H-indole |

InChI |

InChI=1S/C11H12N2O3/c1-6-7(2)12-11-9(6)4-8(16-3)5-10(11)13(14)15/h4-5,12H,1-3H3 |

InChI Key |

UEFRUHLCLKVEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 2,3 Dimethyl 7 Nitro 1h Indole

Organometallic Reagent-Mediated Approaches to Indole (B1671886) Core Construction

The integration of organometallic reagents into indole synthesis has provided powerful tools for the construction of highly functionalized and complex indole structures under mild conditions. These methods often offer superior regioselectivity and functional group compatibility compared to traditional acidic protocols.

Utilization of Functionalized Organozinc Reagents in Fischer Indole Synthesis Variations

A significant advancement in the Fischer indole synthesis is the use of organozinc reagents. This organometallic variation allows for the synthesis of a wide array of polyfunctional indoles, tolerating sensitive functionalities such as nitro and ester groups. organic-chemistry.org The reaction typically involves the addition of an organozinc reagent to an aryldiazonium salt, which, after a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent aromatization, yields the desired indole. researchgate.net

The preparation of organozinc reagents is crucial for the success of these synthetic routes. While many organozinc compounds are commercially available, they can also be prepared in situ. For instance, secondary alkylzinc reagents like sec-butylzinc bromide (sBuZnBr) can be synthesized through the direct insertion of zinc metal into the corresponding alkyl halide. The activation of zinc is often necessary to facilitate this process, which can be achieved using reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. The presence of lithium chloride is also key as it helps to solubilize the organozinc compound by forming a soluble adduct, thereby removing it from the metal surface and promoting the reaction.

| Reagent/Precursor | Preparation Method | Key Considerations |

| sec-Butyl Bromide | Reaction of sec-butanol with HBr/H₂SO₄ | Purification of the resulting bromide is essential. |

| Activated Zinc | Treatment with 1,2-dibromoethane and TMSCl | Activation is crucial for efficient reaction. |

| sBuZnBr | Direct insertion of activated zinc into sec-butyl bromide in the presence of LiCl | The reaction is typically performed under an inert atmosphere. |

Table 1: Preparation of sec-Butylzinc Bromide

Exploration of Magnesium Organometallic Intermediates in Heterocycle Functionalization

While the direct construction of the 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole core using Grignard reagents in a Fischer-type synthesis is less common, these powerful nucleophiles are instrumental in the post-synthesis functionalization of the indole ring. The formation of an indolyl Grignard reagent, typically by deprotonation of the N-H bond using a simple alkyl or aryl Grignard reagent, opens up avenues for further derivatization. However, for C-H functionalization, such as the introduction of methyl groups, more advanced techniques are often required. Recent developments in 3d transition-metal-catalyzed C-H activation have shown promise, using organomagnesium reagents for the regioselective arylation and alkylation of indoles. This approach could potentially be applied to a pre-existing 5-methoxy-7-nitro-1H-indole core to introduce the methyl groups at the C2 and C3 positions, although this would represent a non-traditional approach to this specific substitution pattern.

Classical and Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis remains one of the most widely used methods for indole formation due to its robustness and versatility. researchgate.netwikipedia.org Modifications to the classical procedure, such as the use of protecting groups, can enhance its applicability to sensitive substrates.

Condensation Reactions Involving Di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate and Ketones

To circumvent potential side reactions and decomposition associated with the nitro and methoxy (B1213986) groups under harsh acidic conditions, a protected hydrazine (B178648) precursor can be employed. The use of N,N'-di-Boc protected hydrazines in Fischer indole cyclizations has been shown to be effective. researchgate.net For the synthesis of the target molecule, the key starting material would be Di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate.

The synthesis of this protected hydrazine would likely involve the N-arylation of di-tert-butyl hydrazine-1,2-dicarboxylate with a suitable 4-methoxy-2-nitro-substituted aryl halide or equivalent electrophile.

Once the protected hydrazine is obtained, the subsequent steps would follow a modified Fischer indole protocol:

Hydrazone Formation: Condensation of Di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate with 2-butanone (B6335102) under mild acidic or Lewis acid catalysis would yield the corresponding N,N'-di-Boc protected hydrazone.

Indolization: The crucial cyclization step would then be carried out, likely under thermal conditions or with a suitable Lewis acid catalyst, to promote the researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Deprotection: The final step would involve the removal of the Boc protecting groups from the indole nitrogen to yield this compound.

| Step | Reactants | Product | Key Conditions |

| Hydrazone Formation | Di-tert-butyl 1-(4-methoxy-2-nitrophenyl)hydrazine-1,2-dicarboxylate, 2-Butanone | Protected Hydrazone | Mild acid catalysis |

| Indolization | Protected Hydrazone | N-Boc protected indole | Thermal or Lewis acid catalysis |

| Deprotection | N-Boc protected indole | This compound | Acidic conditions (e.g., TFA) |

Table 2: Proposed Synthesis via Protected Hydrazine

Influence of Acidic Media and Reaction Parameters on Product Formation

The successful synthesis of this compound is critically dependent on the careful control of acidic media and other reaction parameters in both the indole formation and the subsequent nitration step.

In the Fischer Indole Synthesis Stage: The cyclization of the 4-methoxyphenylhydrazone of 2-butanone is catalyzed by either Brønsted or Lewis acids. nih.gov The choice and concentration of the acid catalyst significantly impact the reaction's regioselectivity. ub.edu Because 2-butanone is an unsymmetrical ketone, two different enamine tautomers can form, potentially leading to two isomeric indole products: 5-Methoxy-2,3-dimethyl-1H-indole and 7-Methoxy-2,3-dimethyl-1H-indole.

The acidity of the medium is a key factor in controlling this regioselectivity. libretexts.org Studies have shown that the product ratio varies significantly with the acid used, such as sulfuric acid, phosphoric acid, or specialized reagents like Eaton's reagent (P₂O₅/MeSO₃H). ub.eduresearchgate.net Generally, stronger acid concentrations tend to favor the formation of one isomer over the other, often by influencing the stability of the intermediate enamines and the transition states of the subsequent nih.govnih.gov-sigmatropic rearrangement. ub.edu Steric hindrance can also play a role in directing the cyclization. researchgate.net

In the Nitration Stage: The nitration of the indole ring is notoriously sensitive to acidic conditions. The pyrrole (B145914) ring of indole is electron-rich and susceptible to polymerization in the presence of strong acids like a concentrated nitric/sulfuric acid mixture. dergipark.org.tr Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are often employed for substitution on the pyrrole ring. dergipark.org.tr

However, to achieve nitration on the benzene (B151609) portion of the indole (the 'bz' positions: C4, C5, C6, C7), more forcing conditions are often required. Electrophilic attack on the benzene ring is generally favored under strongly acidic conditions, which cause protonation at the highly nucleophilic C3 position. dergipark.org.tr This protonation deactivates the pyrrole ring towards further electrophilic attack, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the less reactive benzene ring. dergipark.org.tr

The regioselectivity of this nitration is governed by the directing effects of the substituents already present on the benzene ring. The 5-methoxy group is a powerful activating, ortho-, para-director due to its ability to donate electron density via resonance. libretexts.orgyoutube.com This strongly directs incoming electrophiles to the C4 and C6 positions. The methyl groups at C2 and C3 are weakly activating and primarily influence the reactivity of the pyrrole ring.

Therefore, the direct nitration of 5-Methoxy-2,3-dimethyl-1H-indole would be expected to yield primarily the 4-nitro and 6-nitro isomers. The desired 7-nitro isomer is electronically disfavored. Despite this, the synthesis of 7-nitro-5-methoxyindole derivatives has been reported, particularly in the context of melatonin (B1676174) analogues, indicating that its formation is possible, albeit potentially as a minor product or requiring specific synthetic strategies. nih.govacs.org Achieving nitration at the C7 position may necessitate the use of specific catalysts or blocking groups to overcome the strong directing influence of the C5-methoxy group.

Comparative Analysis of Synthetic Efficiencies and Yields across Methodologies

A comparative analysis of the efficiencies of different synthetic methodologies is crucial for optimizing the production of this compound. As no direct synthesis has been reported, this analysis relies on yield data from analogous reactions reported in the literature.

Interactive Data Table: Comparison of Fischer Indole Synthesis Yields for Analogous Compounds

| Phenylhydrazine Reactant | Ketone Reactant | Acid Catalyst/Conditions | Product(s) | Reported Yield | Reference |

| Phenylhydrazine | 2-Butanone | Not specified | 2,3-Dimethylindole | 64% | researchgate.net |

| 4-Bromophenylhydrazine | 1-([1,1′-biphenyl]-4-yl)-2-methylpropan-1-one | Not specified | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Not specified | ic.ac.uk |

| Phenylhydrazine | Pyruvic Acid | Anhydrous Zinc Chloride | Indole-2-carboxylic acid | Good | chemicalbook.com |

| Phenylhydrazine | Various Methyl Ketones | Eaton's Reagent (P₂O₅/MeSO₃H) | 3-Unsubstituted Indoles | High | researchgate.net |

Nitration of Substituted Indoles: The efficiency and regioselectivity of indole nitration are highly dependent on the nitrating agent and reaction conditions. Achieving the desired 7-nitro substitution on a 5-methoxyindole (B15748) substrate is challenging. Literature on the nitration of melatonin (N-acetyl-5-methoxytryptamine) and related compounds provides the most relevant data, showing that mixtures of 4-, 6-, and 7-nitro isomers are often formed.

Interactive Data Table: Comparison of Nitration Yields and Regioselectivity for Analogous 5-Methoxyindoles

| Substrate | Nitrating Agent/Conditions | Product(s) | Reported Yield | Reference |

| Melatonin (N-acetyl-5-methoxytryptamine) | Not specified | 4-Nitro, 6-Nitro, 7-Nitro isomers | Not specified | nih.gov |

| Dimethyl 1-benzylindole-2,3-dicarboxylate | Nitronium tetrafluoroborate (B81430) / SnCl₄ | Mixture of 4-, 5-, 6-, and 7-nitroindoles | Mixture | nih.gov |

| 1,2-Dialkoxybenzenes | Not specified | 1,2-Dialkoxy-4,5-dinitrobenzene | Exclusive product | nih.gov |

| Indole | Ammonium tetramethylnitrate / Trifluoroacetic anhydride | 3-Nitroindole | 97% | researchgate.net |

Alternative Methodologies: Modern cross-coupling reactions like the Larock indole synthesis can offer high yields and excellent regioselectivity for polysubstituted indoles. nih.govrsc.org This method avoids the harsh acidic conditions of the Fischer synthesis and can be highly efficient, with yields often reported in the "good to excellent" range. rsc.org However, it requires specific starting materials (o-haloanilines and alkynes) which may need to be synthesized separately. The Madelung and Bischler-Möhlau syntheses are generally lower yielding and require more extreme reaction conditions, making them less favorable options unless specific substitution patterns are required. wikipedia.orgwikipedia.org

Applications of 5 Methoxy 2,3 Dimethyl 7 Nitro 1h Indole As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The substituted indole (B1671886) core of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole serves as a foundational building block for the synthesis of more complex heterocyclic structures. The presence of both electron-donating and electron-withdrawing groups influences the reactivity of the indole ring, allowing for selective functionalization.

The nitro group at the 7-position can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, condensation of the resulting 7-aminoindole derivative with dicarbonyl compounds or their equivalents can lead to the formation of pyrazino-, pyridazino-, or diazepino-fused indoles. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Furthermore, the indole nitrogen can be a site for annulation reactions. After appropriate N-functionalization, intramolecular cyclization strategies can be employed to construct additional rings. The methoxy (B1213986) group at the 5-position can influence the regioselectivity of electrophilic substitution reactions on the benzene (B151609) portion of the indole, directing incoming electrophiles to specific positions and enabling the synthesis of regiochemically defined polycyclic aromatic compounds.

Table 1: Potential Heterocyclic Systems Derived from 5-Methoxy-2,3-dimethyl-7-amino-1H-indole

| Reagent | Resulting Fused Heterocycle |

| α-Diketones | Pyrazino[2,3-g]indole |

| 1,3-Dicarbonyl compounds | Pyrido[3,2-g]indole |

| Phthalic anhydride | Indolo[7,6-g]phthalazine |

Note: This table represents potential synthetic transformations based on the known reactivity of aminoindoles.

Role in the Synthesis of Advanced Organic Molecules

The functional group handles on this compound make it a valuable intermediate in the synthesis of advanced organic molecules, including natural product analogs and novel pharmaceutical scaffolds. The nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, such as amines, hydroxylamines, and azo compounds, each opening up different avenues for molecular elaboration.

The reduction of the nitro group to an amine is a key transformation that dramatically alters the electronic properties of the indole ring, making it more electron-rich and susceptible to electrophilic attack. This allows for the introduction of various substituents at the 4- and 6-positions. The resulting amino group can also be a handle for the attachment of side chains or for the formation of amide, sulfonamide, or urea linkages, which are common motifs in bioactive molecules.

The methyl groups at the 2- and 3-positions provide steric bulk and can influence the conformational preferences of molecules derived from this intermediate. They also block the most reactive positions of the indole ring (C2 and C3), thereby directing further reactions to other sites.

Table 2: Potential Functional Group Transformations of the Nitro Group in this compound

| Reagent(s) | Product Functional Group |

| H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| NaBH₄, Se | Azo (-N=N-) |

| LiAlH₄ | Amine (-NH₂) |

Note: These are common methods for the reduction of aromatic nitro groups.

Integration into Multi-Step Convergent and Divergent Synthetic Pathways

The diverse reactivity of the functional groups present in this compound allows for its strategic integration into both convergent and divergent multi-step synthetic pathways.

In a convergent synthesis , this indole derivative could serve as one of several key fragments that are synthesized independently and then coupled together in the later stages of a synthesis. For example, the amino derivative obtained after reduction of the nitro group could be diazotized and subjected to cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) with other complex fragments to rapidly assemble a target molecule.

In a divergent synthesis , this compound can act as a common precursor from which a library of related compounds can be generated. By sequentially or selectively reacting the different functional groups, a wide range of analogs can be prepared. For instance, the nitro group can be reduced, and the resulting amine can be acylated with a variety of carboxylic acids to produce a library of amides. Subsequently, the methoxy group could be demethylated to a phenol, which could then be alkylated or acylated to introduce further diversity. This approach is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships.

The strategic unmasking or transformation of the functional groups at different stages of a synthetic sequence allows for a high degree of control and flexibility in the construction of complex molecular architectures.

Emerging Research Areas and Future Directions in 5 Methoxy 2,3 Dimethyl 7 Nitro 1h Indole Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional indole (B1671886) syntheses, while effective, often rely on harsh conditions, stoichiometric reagents, and generate significant waste. The future of synthesizing complex indoles like 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole lies in developing greener, more efficient methodologies. The focus is shifting towards processes that maximize the incorporation of starting material atoms into the final product, a principle known as atom economy.

Key research efforts are aimed at refining classical methods and inventing new pathways. For instance, the Fischer Indole Synthesis, a widely used method, is being optimized to reduce acidic waste and improve energy efficiency. researchgate.netrsc.org Similarly, the Leimgruber–Batcho indole synthesis provides a versatile route to substituted indoles and can be adapted for greener principles by optimizing solvent choice and reaction conditions. researchgate.netresearchgate.net A significant goal is the use of readily available starting materials and minimizing the number of synthetic steps, which inherently reduces waste and cost. researchgate.net One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly attractive as they reduce the need for intermediate purification steps, saving solvents, time, and energy. mdpi.com

| Synthetic Strategy | Focus Area for Sustainability | Potential Advantages |

|---|---|---|

| Modified Fischer Indole Synthesis | Use of solid acid catalysts, microwave-assisted heating | Reduced reaction times, easier catalyst separation, lower energy consumption. rsc.org |

| One-Pot Reductive Cyclization | Combining nitro reduction and cyclization steps | Eliminates isolation of intermediates, reduces solvent usage. mdpi.com |

| Leimgruber–Batcho Synthesis Optimization | Use of safer solvents and reagents | Improved safety profile and reduced environmental impact. researchgate.netresearchgate.net |

Exploration of Catalytic Methodologies for Enhanced Synthesis and Functionalization

Catalysis is at the forefront of modern organic synthesis, offering pathways to build and modify molecules with high efficiency and selectivity. For a polysubstituted indole like this compound, catalytic methods are crucial for both its primary construction and subsequent functionalization.

Transition-metal catalysis, particularly with palladium and copper, has revolutionized C-C and C-N bond formation, which are fundamental to creating the indole core. researchgate.netorganic-chemistry.org Copper-catalyzed reactions, for example, can be employed for cyclization of appropriately substituted anilines to form the indole ring. organic-chemistry.orggoogle.com Furthermore, these catalysts are instrumental in late-stage functionalization, allowing for the precise introduction of new chemical groups onto the pre-formed indole scaffold through C-H activation—a highly atom-economical approach.

More recently, metal-free catalytic systems are gaining traction. organic-chemistry.org Electrocatalysis, for instance, can drive dehydrogenative cyclizations to form indoles without the need for chemical oxidants, with electricity being the only "reagent". organic-chemistry.org These advanced catalytic approaches not only enhance efficiency but also open up new possibilities for creating novel indole derivatives under mild conditions.

| Catalytic Method | Typical Catalyst/System | Application | Key Benefit |

|---|---|---|---|

| Cross-Coupling Annulation | Copper (Cu) or Palladium (Pd) complexes | Formation of the indole ring from acyclic precursors. organic-chemistry.org | High versatility and functional group tolerance. |

| Aerobic Dehydrogenation | Transition-metal/quinone complexes | Aromatization of indoline (B122111) precursors to indoles. organic-chemistry.org | Uses O₂ as the terminal oxidant, producing water as the only byproduct. |

| Electrochemical C-H Amination | Metal-free, iodine-mediated | Intramolecular cyclization of vinyl anilines. organic-chemistry.org | Avoids external chemical oxidants, highly controllable. |

| Carbene Catalysis | N-Heterocyclic Carbenes (NHCs) | Functionalization of sp³ carbons attached to the indole ring. researchgate.netntu.edu.sg | Metal-free approach for novel bond formations. |

Advanced Analytical Techniques for Elucidating Reaction Pathways and Intermediates

Understanding how a chemical reaction proceeds is fundamental to optimizing it. The synthesis of a structurally complex molecule like this compound involves multi-step transformations where transient intermediates may form. Advanced analytical techniques are indispensable for identifying these species and mapping the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H, ¹³C) and two-dimensional techniques, is a powerful tool for determining the precise structure of starting materials, intermediates, and final products. researchgate.net Mass Spectrometry (MS) provides crucial information on molecular weight and elemental composition, helping to confirm product identity and identify byproducts. researchgate.net When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), GC-MS and LC-MS allow for the real-time monitoring of reaction progress.

For a deeper mechanistic understanding, techniques such as in-situ infrared (IR) spectroscopy can track the concentration of functional groups as a reaction unfolds. Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental work by modeling reaction transition states and predicting the most likely mechanistic pathways, offering insights that are often difficult to obtain through experimentation alone.

| Analytical Technique | Information Provided | Application in Synthesis |

|---|---|---|

| NMR Spectroscopy (1D & 2D) | Detailed molecular structure and connectivity. researchgate.net | Unambiguous structure confirmation of the final product and isolated intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula. researchgate.net | Confirming elemental composition and identifying unknown byproducts. |

| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Absolute proof of structure and stereochemistry if a suitable crystal can be grown. |

| Computational Modeling (DFT) | Energy profiling of reaction pathways, transition state structures. | Predicting reaction outcomes and explaining observed selectivity. |

Untapped Potential in Advanced Materials Chemistry and Specialized Applications

While much of the focus on indole chemistry has been in pharmaceuticals, the unique electronic nature of the indole scaffold makes it a highly attractive candidate for applications in materials science. The structure of this compound, with its push-pull electronic system (electron-donating -OCH₃ and electron-withdrawing -NO₂ groups), is particularly interesting. This arrangement can lead to significant intramolecular charge-transfer characteristics, which are desirable for materials used in optoelectronics.

The untapped potential of this compound and its derivatives could lie in their use as building blocks for organic semiconductors, functional dyes, or nonlinear optical materials. researchgate.netontosight.ai For example, indole-containing polymers could be investigated for their performance in organic light-emitting diodes (OLEDs) or organic photovoltaic (solar cell) applications. researchgate.net The nitro group also offers a handle for further chemical modification, allowing the indole to be incorporated into larger polymeric structures or attached to surfaces to create functional materials with tailored properties. ontosight.ai Exploring these non-biological applications represents a significant future direction for this class of compounds.

| Potential Application Area | Relevant Property of the Indole Scaffold | Specific Contribution of Substituents |

|---|---|---|

| Organic Electronics (e.g., OLEDs, OFETs) | Aromatic, electron-rich system capable of charge transport. researchgate.net | Methoxy (B1213986)/nitro "push-pull" system can tune the HOMO/LUMO energy levels. |

| Functional Dyes and Pigments | Extended π-conjugated system leads to absorption in the visible spectrum. ontosight.ai | Substituents can modify the color (absorption wavelength) and solubility. |

| Chemical Sensors | The indole nitrogen can act as a binding site for analytes. | The nitro and methoxy groups can modulate the electronic response upon binding. |

| Building Blocks for Polymers | Can be functionalized for polymerization reactions. ontosight.ai | The nitro group can be reduced to an amine for polyamide or polyimide synthesis. |

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole?

- Methodological Answer : The synthesis of nitro-substituted indoles often involves electrophilic aromatic substitution. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C) can achieve moderate yields (67%) for structurally related nitroindoles . Key steps include:

- Nitro Group Introduction : Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Methoxy and Methyl Group Placement : Protect reactive positions using directed ortho-metalation or Friedel-Crafts alkylation.

- Purification : Column chromatography (70:30 EtOAc:hexane) ensures purity, as demonstrated in indole derivative syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and nitro group proximity via coupling patterns. used ¹⁹F NMR for fluorinated analogs, highlighting substituent effects on chemical shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., FAB-HRMS for [M+H]⁺ in ) .

- TLC Monitoring : Track reaction progress using Rf values in EtOAc/hexane systems .

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity in electrophilic substitution?

- Mechanistic Insights :

- Methoxy Group : Acts as an electron-donating group, directing electrophiles to the 4- and 6-positions. However, steric hindrance from 2,3-dimethyl groups may limit accessibility .

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, requiring aggressive reagents (e.g., mixed acid for nitration). Competing reactions (e.g., oxidation) necessitate controlled conditions .

Q. What biological targets are plausible based on structural analogs?

- Hypothesis Generation :

- Antimicrobial Activity : Chloro- and trifluoromethyl-indoles () inhibit bacterial enzymes via hydrophobic interactions. The nitro group may enhance redox activity against pathogens .

- CNS Targets : Methoxy groups in tryptamine analogs ( ) suggest serotonin receptor modulation. Molecular docking studies could validate binding .

Q. How can researchers resolve discrepancies in reported synthetic yields?

- Experimental Design Recommendations :

- Catalyst Screening : Compare I₂ (electrophilic) vs. FeCl₃ (Lewis acid) in MeCN at 40°C. shows FeCl₃ improves yields (67%) by stabilizing transition states .

- Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions, as seen in for 5-chloro-3-nitroindole .

Methodological Best Practices

Q. What purification strategies are effective for nitro-substituted indoles?

- Stepwise Approach :

Liquid-Liquid Extraction : Use EtOAc/H₂O to remove polar byproducts .

Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves nitro isomers.

Recrystallization : Methanol/water mixtures yield high-purity crystals for X-ray studies (e.g., for methoxy-indole derivatives) .

Q. How to mitigate instability during storage?

- Guidelines :

- Light Sensitivity : Store in amber vials at –20°C, as nitro groups are prone to photodegradation.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the nitro moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.